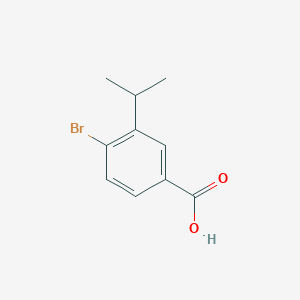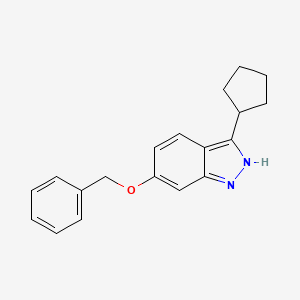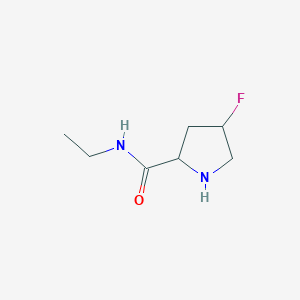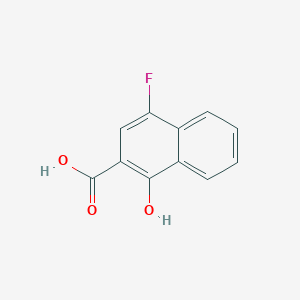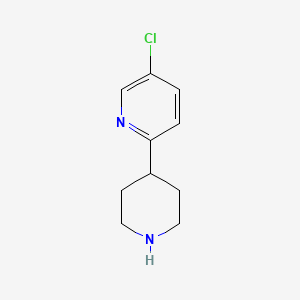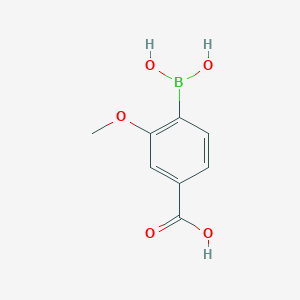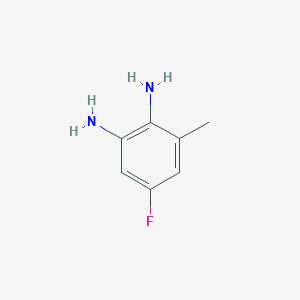
5-Fluoro-3-methylbenzene-1,2-diamine
説明
5-Fluoro-3-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9FN2 It is a derivative of benzene, featuring both fluorine and methyl substituents along with two amino groups
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method for synthesizing this compound involves the nitration of 3-methylfluorobenzene, followed by reduction of the nitro group to an amino group.
Multistep Synthesis: Another approach involves a Friedel-Crafts acylation of 3-methylfluorobenzene, followed by conversion of the acyl group to an amine via a series of steps including nitration and reduction.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale electrophilic aromatic substitution reactions, optimized for yield and purity. These methods may utilize continuous flow reactors and advanced purification techniques to ensure high-quality product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as by converting the amino groups to hydroxylamines or other reduced forms using reagents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylamines and other reduced forms.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
5-Fluoro-3-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a building block for drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Fluoro-3-methylbenzene-1,2-diamine involves its interaction with various molecular targets, depending on its specific application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine and amino groups can enhance its binding affinity and specificity for certain biological targets.
類似化合物との比較
3-Methylbenzene-1,2-diamine: Lacks the fluorine substituent, which can affect its reactivity and biological activity.
5-Fluoro-2-methylbenzene-1,2-diamine: Similar structure but with different positioning of the methyl group, leading to variations in chemical properties.
5-Fluoro-3-methylbenzene-1,4-diamine: Different positioning of the amino groups, which can influence its reactivity and applications.
Uniqueness: 5-Fluoro-3-methylbenzene-1,2-diamine is unique due to the specific positioning of its substituents, which can confer distinct chemical and biological properties. The presence of both fluorine and amino groups enhances its potential for diverse applications in synthesis and medicinal chemistry.
特性
IUPAC Name |
5-fluoro-3-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQWMNWLDUNJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
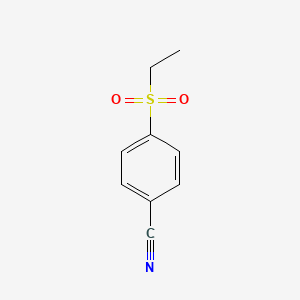
![5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole](/img/structure/B1371368.png)
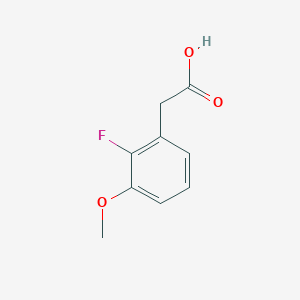
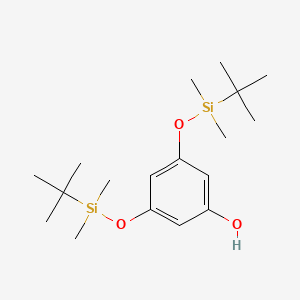
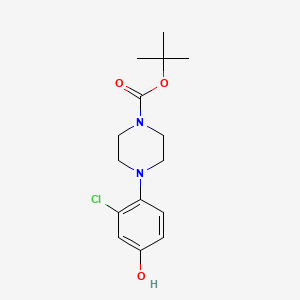
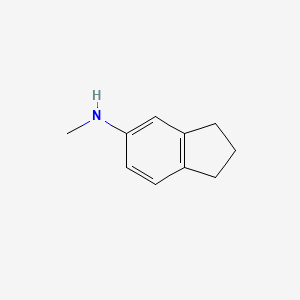
![2-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B1371380.png)
